molecular formula C17H19N2O2 B3005446 Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate CAS No. 57834-33-0

Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate

Cat. No. B3005446
CAS RN: 57834-33-0
M. Wt: 283.351
InChI Key: LUBJSNPSIHECPF-CPNJWEJPSA-N
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Description

Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate, also known as UV-1, is a highly efficient anti-ultraviolet additive . It is widely used in adhesives, polyurethane, foam, and other materials . Due to its excellent absorption property, it effectively absorbs ultraviolet radiation in the 240-340nm range, nearly completely absorbing the ultraviolet radiation in the 300-330nm range .


Synthesis Analysis

The synthesis of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate involves the use of ethyl p-aminobenzoate, N-methylaniline, p-toluenesulfonic acid, and formic acid . The reaction is carried out in a reaction flask with toluene at 50-60 °C . The formic acid is added dropwise over 2 hours, and the reaction is heated to reflux . The reaction is stopped when no more water is produced, which typically takes about 5 hours .


Molecular Structure Analysis

The molecular formula of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate is C17H18N2O2 . It has an average mass of 282.337 Da and a monoisotopic mass of 282.136841 Da .


Physical And Chemical Properties Analysis

Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate has a boiling point of 188 °C (at 0.1 Torr), a predicted density of 1.05±0.1 g/cm3, and a vapor pressure of 78Pa at 25℃ . It is slightly soluble in chloroform and ethyl acetate . It appears as a light yellow to yellow semi-solid . Its water solubility is 34.7mg/L at 20℃ .

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

This compound and its complexes with Pt 2+, Pd 2+, Ni 2+, Ir 3+, Rh 3+, and Zn 2+ have been theoretically studied for their properties in OLEDs . The study found that complexation with selected metal ions improves hole and electron transfer rates . For example, the hole transport rate of Pt [EMAB] 2 is found to be 44 times greater than that of [EMAB], whereas the electron transport rate of Pt [EMAB] 2 is 4 times that of EMAB .

Organic Solar Cells (OSCs)

The same study also explored the OSC properties of the complexes by comparing their HOMO/LUMO energies with those of (6,6)-phenyl-C61-butyric acid methyl ester (PCBM) and poly (3-hexylthiophene) (P3HT) . The energy gap of EMAB reduced significantly upon complexation, making these species good electron donors to PCBM . The open circuit voltage, VOC, of the compounds ranged between 0.705 × 10 −19 V and 6.617 × 10 −19 V, values that are good enough for practical usage in OSC applications .

UV-1 Agent

Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate, also known as UV-1, has good effect on the polymer system and it has good compatibility with the resin . The anti-yellowing effect is excellent. Its effect is superior to the other UV agent for PU .

Polyurethane (PU) Applications

UV-1 is widely used in PU foaming, PU coating, PU leather, PU board and resins etc .

Experimental / Research Use

This compound is offered for experimental / research use .

European Chemicals Agency (ECHA) Database

This compound is included in the databases of the European Chemicals Agency (ECHA), including data provided by third parties . The Brief Profile summarizes the non-confidential data on substances as it is held in the databases of the European Chemicals Agency (ECHA), including data provided by third parties .

Safety And Hazards

Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate is considered hazardous . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

ethyl 4-[(N-methylanilino)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-3-21-17(20)14-9-11-15(12-10-14)18-13-19(2)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGYPJUKIKDJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CN(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069207
Record name Benzoic acid, 4-[[(methylphenylamino)methylene]amino]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate

CAS RN

57834-33-0
Record name N′-(4-Ethoxycarbonylphenyl)-N-methyl-N-phenylformamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57834-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(((methylphenylamino)methylene)amino)-, ethyl ester
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057834330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-[[(methylphenylamino)methylene]amino]-, ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-[[(methylphenylamino)methylene]amino]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.415
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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